molecular formula C44H42F3N7O12 B2384880 BI-3663

BI-3663

Cat. No.: B2384880
M. Wt: 917.8 g/mol
InChI Key: ADTXLFJKQHYGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

This compound is a potent and selective PROTAC (proteolysis-targeting chimera) that targets the PTK2 protein . PTK2, also known as Focal Adhesion Tyrosine Kinase, is a cytoplasmic protein tyrosine kinase that is overexpressed and activated in many types of advanced-stage solid cancers . It plays an important role in adhesion, spreading, motility, invasion, metastasis, survival, angiogenesis, epithelial to mesenchymal transition (EMT), cancer stem cells, and the tumor microenvironment .

Mode of Action

It harnesses the CRL4CRBN E3 ubiquitin ligase to trigger the intracellular destruction of PTK2 in a reversible but long-lasting manner . This innovative approach presents many advantages compared to conventional target inhibition. One of the most attractive features of the approach is that a PROTAC molecule acts sub-stoichiometrically, i.e., it only needs to bind a molecule of target once to induce its degradation, and then is released and set free to bind another molecule of target and carry on, as in a catalytic cycle .

Biochemical Pathways

The biochemical pathway affected by this compound involves the degradation of the PTK2 protein. This protein is often over-expressed in human hepatocellular carcinoma (HCC) and several reports have linked PTK2 depletion and/or pharmacological inhibition to reduced tumorigenicity . The clinical relevance of targeting ptk2 remains to be proven .

Pharmacokinetics

It is mentioned that this compound is suitable for in vitro studies .

Result of Action

The result of this compound’s action is the effective post-translational elimination of the PTK2 protein in living organisms . This leads to a decrease in the functions associated with PTK2, such as adhesion, spreading, motility, invasion, metastasis, survival, angiogenesis, EMT, cancer stem cells, and the tumor microenvironment .

Action Environment

It is known that the compound is suitable for in vitro studies , suggesting that it may be stable under controlled laboratory conditions.

Biochemical Analysis

Preparation Methods

BI-3663 is synthesized by linking a PTK2/FAK inhibitor (BI-4464) to a cereblon (CRBN) E3 ubiquitin ligase ligand (Pomalidomide) through a linker . The synthetic route involves the following steps:

Chemical Reactions Analysis

BI-3663 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acidic or basic solutions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BI-3663 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

BI-3663 is unique compared to other similar compounds due to its high selectivity and potency as a PTK2 degrader. Similar compounds include:

This compound stands out due to its reversible but long-lasting degradation of PTK2, making it a valuable tool for studying the role of PTK2 in cancer and other diseases .

Properties

IUPAC Name

N-[2-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H42F3N7O12/c1-62-33-22-25(8-10-28(33)51-43-49-23-27(44(45,46)47)40(53-43)66-32-7-2-4-24-9-12-31(55)36(24)32)38(58)48-15-17-64-19-21-65-20-18-63-16-14-35(57)50-29-6-3-5-26-37(29)42(61)54(41(26)60)30-11-13-34(56)52-39(30)59/h2-8,10,22-23,30H,9,11-21H2,1H3,(H,48,58)(H,50,57)(H,49,51,53)(H,52,56,59)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTXLFJKQHYGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCCOCCOCCOCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H42F3N7O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.